molecular formula C11H15NO2S B15256301 5-(4-Hydroxyazepan-1-yl)thiophene-2-carbaldehyde

5-(4-Hydroxyazepan-1-yl)thiophene-2-carbaldehyde

Cat. No.: B15256301
M. Wt: 225.31 g/mol
InChI Key: IGUHMLGNWXFMAW-UHFFFAOYSA-N
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Description

5-(4-Hydroxyazepan-1-yl)thiophene-2-carbaldehyde is a compound with the molecular formula C11H15NO2S. It features a thiophene ring substituted with a hydroxyazepane group and an aldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyazepan-1-yl)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with a hydroxyazepane derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction .

Industrial Production Methods

This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxyazepan-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Hydroxyazepan-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Hydroxyazepan-1-yl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: Lacks the hydroxyazepane group, making it less versatile in certain applications.

    5-(4-Hydroxyazepan-1-yl)thiophene-2-methanol: Similar structure but with a primary alcohol instead of an aldehyde group.

    5-(4-Hydroxyazepan-1-yl)thiophene-2-carboxylic acid: Oxidized form with a carboxylic acid group instead of an aldehyde.

Uniqueness

5-(4-Hydroxyazepan-1-yl)thiophene-2-carbaldehyde is unique due to the presence of both a hydroxyazepane group and an aldehyde group on the thiophene ring.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

5-(4-hydroxyazepan-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H15NO2S/c13-8-10-3-4-11(15-10)12-6-1-2-9(14)5-7-12/h3-4,8-9,14H,1-2,5-7H2

InChI Key

IGUHMLGNWXFMAW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCN(C1)C2=CC=C(S2)C=O)O

Origin of Product

United States

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